Cerium;rhodium
Description
Structure
2D Structure
Properties
CAS No. |
12338-40-8 |
|---|---|
Molecular Formula |
CeRh3 |
Molecular Weight |
448.832 g/mol |
IUPAC Name |
cerium;rhodium |
InChI |
InChI=1S/Ce.3Rh |
InChI Key |
LJGKZDTVJJNLOV-UHFFFAOYSA-N |
Canonical SMILES |
[Rh].[Rh].[Rh].[Ce] |
Origin of Product |
United States |
Preparation Methods
High-Temperature Solid-State Reactions
Solid-state synthesis remains a cornerstone for preparing cerium-rhodium intermetallics. Early methods involved stoichiometric mixing of cerium and rhodium powders, followed by arc-melting under inert atmospheres. For instance, CeRh₂As₂ single crystals have been synthesized by sealing stoichiometric amounts of Ce, Rh, and As in quartz tubes, heating to 1,100°C, and slowly cooling to promote crystallization. This method, while effective for bulk intermetallics, often yields inhomogeneous products due to differential melting points and reactivity of constituents.
Flux Growth Techniques
The horizontal flux growth method, recently optimized for CeRh₂As₂, addresses crystallinity challenges. By dissolving Ce and Rh in a molten arsenic flux at 950°C and employing a horizontal temperature gradient, researchers achieved single crystals with pronounced superconducting transitions. This technique reduces thermal stress, enhancing crystal uniformity compared to vertical flux methods. Key parameters include a 50°C/cm gradient and 7-day growth cycles, yielding crystals up to 5 mm in size.
Solution-Based Deposition Methods for Supported Catalysts
Impregnation and Co-Impregnation
Patent WO2014114822A1 details a co-impregnation protocol for depositing rhodium onto cerium oxide (CeO₂) supports. Aqueous RhCl₃·3H₂O and promoter precursors (e.g., ZrO(NO₃)₂) are co-impregnated onto CeO₂ at pore volume, followed by drying (100°C, 12 hrs) and calcination (400°C, 4 hrs, air). Reduction in H₂ at 300–400°C activates the catalyst, achieving 2.5 wt% Rh loading. This method ensures uniform Rh dispersion, critical for syngas conversion to ethanol.
pH-Controlled Deposition
US4420420A emphasizes pH modulation to optimize Rh deposition on SiO₂ or TiO₂ supports. RhCl₃ solutions are acidified to pH ≤1 using HCl, impregnated into supports, then treated with NaOH (0.4 N) to precipitate Rh(OH)₃. Gentle drying (≤150°C) prevents agglomeration, and H₂ reduction at 300°C yields 0.5 wt% Rh/SiO₂ catalysts. This approach balances Rh nanoparticle size (3–5 nm) and support stability.
Advanced Synthesis Techniques for Enhanced Properties
Mechanochemical Synthesis
Comparative Analysis of Synthesis Methods
Table 1 summarizes critical parameters across techniques:
| Method | Temperature Range | Time | Atmosphere | Key Advantage |
|---|---|---|---|---|
| Solid-State Reaction | 1,100°C | Days | Inert | High-purity intermetallics |
| Horizontal Flux Growth | 950°C | 7 days | Vacuum | Superior crystal quality |
| Co-Impregnation | 400°C (calcination) | 16 hrs | Air/H₂ | Scalability for catalysts |
| pH-Controlled Deposition | 300°C (reduction) | 24 hrs | H₂ | Controlled nanoparticle size |
Factors Influencing Method Selection
Thermodynamic Considerations
CeRh₂As₂’s peritectic decomposition above 1,000°C necessitates precise temperature control during flux growth. Excess As flux lowers the liquidus temperature, mitigating Ce sublimation. Similarly, calcination of CeO₂-supported Rh at 400°C ensures complete decomposition of RhCl₃ without sintering CeO₂.
Kinetic Limitations
In impregnation methods, slow drying (50–150°C) prevents Rh(OH)₃ agglomeration, as rapid dehydration traps hydroxyl groups, impairing reducibility. For intermetallics, cooling rates <5°C/hr promote long-range atomic ordering, critical for magnetic and superconducting properties.
Economic and Scalability Metrics
Co-impregnation’s use of commercial CeO₂ supports (e.g., Rhodia) reduces costs versus custom-synthesized materials. Horizontal flux growth, though time-intensive, achieves 90% yield in CeRh₂As₂ synthesis, outperforming vertical setups.
Applications and Performance Correlations
Catalysis
CeO₂-supported Rh catalysts exhibit 70% selectivity for ethanol in syngas conversion, attributed to Ce³⁺-Rh⁰ interfaces facilitating CO dissociation. Promoters like ZrO₂ enhance stability, reducing coke formation by 40% over 100 hrs.
Superconductivity
CeRh₂As₂ crystals from flux growth show sharp specific heat anomalies at 0.26 K, confirming bulk superconductivity. Magnetic transitions at 2.5 K suggest intertwined magnetic and superconducting orders, a hallmark of unconventional superconductors.
Chemical Reactions Analysis
Types of Reactions
Cerium;rhodium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The unique properties of cerium and rhodium allow the compound to participate in a wide range of chemical processes.
Common Reagents and Conditions
Oxidation Reactions: this compound compounds can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically occur under acidic conditions.
Reduction Reactions: Reduction of this compound compounds can be achieved using reducing agents like hydrogen gas or sodium borohydride. These reactions are often carried out at elevated temperatures.
Substitution Reactions: Substitution reactions involving this compound compounds can be facilitated by using ligands such as phosphines or amines. These reactions are usually conducted in organic solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cerium(IV) and rhodium(III) oxides, while reduction reactions can produce metallic cerium and rhodium.
Scientific Research Applications
Cerium;rhodium compounds have a wide range of applications in scientific research, including:
Catalysis: Due to the catalytic properties of rhodium, this compound compounds are used as catalysts in various chemical reactions, including hydrogenation, oxidation, and carbon-carbon bond formation.
Biomedical Research: this compound nanoparticles have shown potential in biomedical applications, such as drug delivery and imaging, due to their unique optical and magnetic properties.
Environmental Science: this compound compounds are used in environmental applications, such as the removal of pollutants from water and air, owing to their high reactivity and stability.
Material Science: The compound is also used in the development of advanced materials, including high-performance alloys and coatings, due to its excellent mechanical and thermal properties.
Mechanism of Action
The mechanism of action of cerium;rhodium compounds is primarily based on the redox properties of cerium and the catalytic properties of rhodium. Cerium can switch between different oxidation states, facilitating electron transfer processes, while rhodium acts as a catalyst to accelerate chemical reactions. The combination of these properties allows this compound compounds to participate in a wide range of chemical and biological processes.
Comparison with Similar Compounds
Discussion and Outlook
Ce-Rh compounds excel in applications demanding robust redox cycles and electronic modulation. Compared to Co-Ce or Ni-Ce systems, Rh’s higher cost is justified by its superior activity in high-pressure catalysis and solar fuel synthesis. Future research should optimize Rh loading (<1 wt%) in Ce-based matrices to balance cost and performance .
Challenges :
- Sintering: Rh nanoparticles aggregate under cyclic redox conditions, necessitating advanced supports (e.g., ZrO₂-CeOx) .
- Valency Control : Cerium’s mixed oxidation states complicate mechanistic studies, requiring in situ techniques like XANES/EXAFS .
Q & A
Q. What are the optimal synthesis conditions for cerium-rhodium intermetallic compounds, and how do flux choices influence crystal growth?
- Methodological Answer : Ce-Rh compounds (e.g., Ce₂Rh₃Ge₅) are typically synthesized via flux methods using low-melting metals like bismuth. The flux lowers reaction temperatures, enabling controlled crystal growth. For reproducibility, maintain a temperature gradient of 800–1000°C with slow cooling (1–5°C/hour) to favor single-crystal formation. Post-synthesis, etch the flux with diluted HNO₃ (1:3 v/v) to isolate crystals without structural degradation. Characterize phase purity via XRD and EDX .
Q. How can researchers safely handle rhodium(III) chloride hydrate in catalytic studies?
- Methodological Answer : Rhodium(III) chloride hydrate is hygroscopic and irritant. Use inert-atmosphere gloveboxes for weighing and handling. For solution-phase reactions, dissolve in deionized water under nitrogen. Always wear nitrile gloves, safety goggles, and lab coats. Store in airtight containers at 4°C to prevent hydrolysis. Neutralize spills with sodium bicarbonate before disposal .
Q. What characterization techniques are essential for validating Ce-Rh alloy homogeneity?
- Methodological Answer : Combine SEM-EDX for elemental mapping (to detect Rh/Ce segregation) with XRD for crystallographic validation. For nanoscale homogeneity, use TEM with EELS to probe Ce³⁺/Ce⁴⁺ oxidation states. Pair these with bulk magnetic susceptibility measurements to correlate structural and electronic properties .
Advanced Research Questions
Q. How can contradictory data on Ce-Rh catalytic activity in CO oxidation be resolved?
- Methodological Answer : Discrepancies often arise from surface oxidation states or impurities. Design experiments to: (i) Replicate studies under identical O₂ partial pressures and pretreatment conditions (e.g., H₂ reduction at 300°C vs. air calcination). (ii) Use XPS to quantify surface Ce³⁺/Ce⁴⁺ ratios pre- and post-reaction. (iii) Apply operando DRIFTS to monitor intermediate species during catalysis. Compare datasets using ANOVA to identify statistically significant variables .
Q. What strategies exist for stabilizing metastable Ce-Rh intermetallic phases?
- Methodological Answer : Metastable phases (e.g., CeRh₂) require rapid quenching from high temperatures (>1100°C) to "trap" desired structures. Use arc-melting with water-cooled copper hearths, followed by annealing at 600°C for 48 hours to relieve stress. Monitor phase stability via high-temperature XRD (up to 800°C) to assess decomposition thresholds .
Q. How can computational modeling guide the design of Ce-Rh catalysts for methane activation?
- Methodological Answer : Apply DFT+U calculations to model Rh cluster adsorption on CeO₂(111) surfaces. Key steps: (i) Optimize slab models with 3–4 CeO₂ layers and Rh₄ clusters. (ii) Calculate methane dissociation barriers (CH₄ → CH₃ + H) on Rh sites. (iii) Validate with experimental TOF measurements under dry vs. humid conditions. Use Bader charge analysis to correlate Rh electronic states with catalytic activity .
Q. What methodologies address conflicting reports on Ce-Rh magnetic interactions?
- Methodological Answer : Magnetic contradictions often stem from sample quality or measurement techniques. To resolve: (i) Synthesize stoichiometric CeRhGe₃ via high-pressure (3 GPa) methods to suppress defects. (ii) Perform neutron diffraction to resolve spin structures obscured by XRD. (iii) Use µSR spectroscopy to detect localized magnetic fluctuations. Cross-reference with specific heat measurements (Cₚ/T vs. T²) to identify quantum critical points .
Methodological Frameworks
- For Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when planning Ce-Rh studies. For example, a FINER-compliant project might investigate Ce-Rh perovskites for high-temperature superconductivity .
- For Data Analysis : Use multivariate regression to deconvolute synergistic effects in Ce-Rh bimetallic systems (e.g., Rh dispersion vs. CeO₂ redox capacity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
